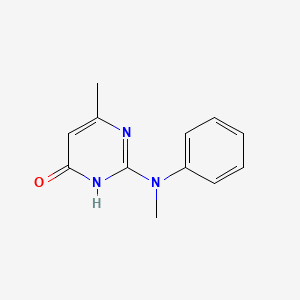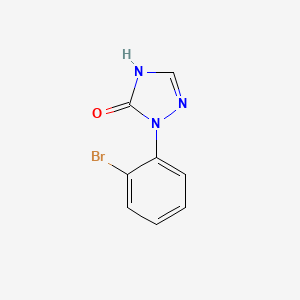
2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-bromobenzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives such as triazole oxides or quinones.
Reduction Reactions: Reduced triazole derivatives or dehalogenated products.
科学的研究の応用
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
2-Bromophenyl-1H-1,2,4-triazole: Lacks the carbonyl group present in 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one.
2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromophenyl)-1H-1,2,3-triazol-4(5H)-one: Different triazole isomer with the nitrogen atoms in different positions.
Uniqueness
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the bromophenyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
212202-72-7 |
|---|---|
分子式 |
C8H6BrN3O |
分子量 |
240.06 g/mol |
IUPAC名 |
2-(2-bromophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-4-7(6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) |
InChIキー |
AMFNOVFSVUNZNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)NC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
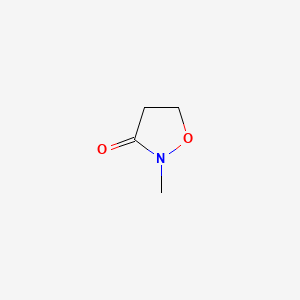
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
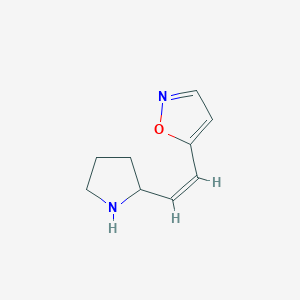
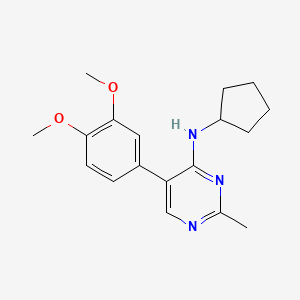
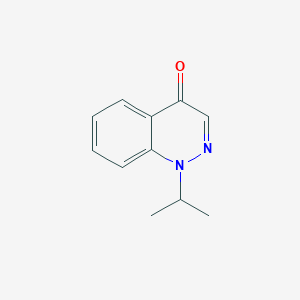
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
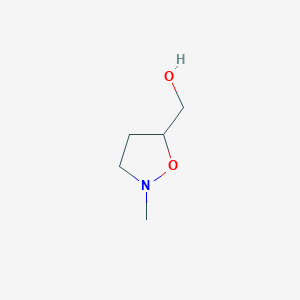
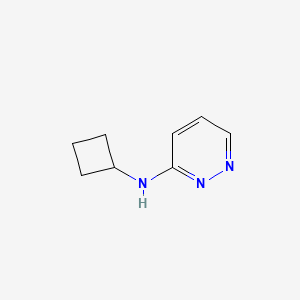
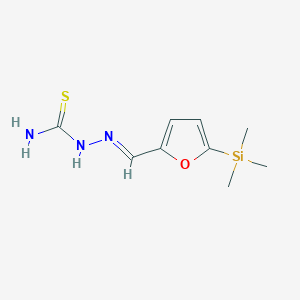
![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
